molecular formula C12H20Cl2N2O B1442245 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride CAS No. 286464-56-0

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Cat. No.: B1442245
CAS No.: 286464-56-0
M. Wt: 279.2 g/mol
InChI Key: QRVNSMPJFBRWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (EPPDC) is a synthetic molecule that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in the laboratory for a variety of experiments. Additionally, the advantages and limitations of using EPPDC in laboratory experiments will be discussed, and potential future directions for research will be outlined.

Scientific Research Applications

Antihistamine Applications

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is used in the synthesis of cetirizine, a piperazine antihistamine effective in treating urticaria and allergic rhinitis. Cetirizine is the principal human metabolite of hydroxyzine and acts as a selective H1 histamine receptor antagonist (Arlette, 1991).

Dopamine Uptake Inhibition

The compound has been utilized in the synthesis of GBR-12909, a dopamine uptake inhibitor. A robust process has been developed for its preparation in kilogram quantities, focusing on environmental considerations and yield improvements (Ironside et al., 2002).

Interaction with Dopamine Receptors

Substituted derivatives of this compound have shown significant affinity to specific dopamine binding sites in the rat corpus striatum. These derivatives, particularly those with 4-(3-phenyl-2-prop(en)yl)- and 4-(3-phenyl-2-butyl)-substitution, are potent in displacing dopamine from its binding sites (Zee & Hespe, 1985).

Novel Derivatives for Pharmacological Evaluation

Novel series of derivatives involving 1-(3-Ethoxy-phenyl)-piperazine have been synthesized for pharmacological evaluation, particularly for antidepressant and antianxiety activities. These derivatives have demonstrated significant activity in behavioral tests on mice (Kumar et al., 2017).

Development of Long-Acting Agents

Research has been conducted on hydroxylated derivatives of 1-(3-Ethoxy-phenyl)-piperazine for potential treatment of cocaine abuse. These studies focus on evaluating in vitro and in vivo interactions with dopamine and serotonin transporters, exploring their enantioselectivity and binding affinity (Hsin et al., 2002).

Biochemical Analysis

Biochemical Properties

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that responds to a wide spectrum of agonists, including endogenous trace amines and exogenous psychostimulant drugs . The interaction with TAAR1 leads to the activation of signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC), which are crucial for various cellular functions . Additionally, this compound has been shown to inhibit lipid peroxidation and protein oxidation in rat liver mitochondria, indicating its potential antioxidant properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TAAR1 by this compound leads to the phosphorylation of PKA and PKC, which in turn modulates the activity of transcription factors such as CREB and NFAT . These transcription factors are associated with immune activation and other cellular responses. Moreover, this compound has been shown to protect neurons from excitotoxic damage by activating the AKT signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and the subsequent activation or inhibition of enzymes. The compound binds to TAAR1, leading to the activation of downstream signaling pathways involving PKA and PKC . This activation results in the phosphorylation of various target proteins, which modulate cellular functions such as gene expression and immune responses. Additionally, this compound inhibits lipid peroxidation and protein oxidation by interacting with reactive oxygen species and other oxidants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its activity over extended periods, making it suitable for long-term studies. Its degradation products and long-term effects on cellular function need to be further investigated. Studies have shown that this compound can protect neurons from excitotoxic damage for up to 24 hours by activating the AKT and PKA signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert protective effects on neurons and modulate immune responses. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and potential neurotoxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its antioxidant properties. The compound interacts with enzymes such as monoamine oxidases (MAOs) and phosphoinositide 3-kinases (PI3Ks), which play crucial roles in its metabolism and cellular effects . The inhibition of lipid peroxidation and protein oxidation by this compound suggests its involvement in pathways that regulate oxidative stress and cellular redox balance .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it interacts with target proteins and enzymes. The presence of targeting signals or post-translational modifications may direct this compound to these compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name

1-(3-ethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14;;/h3-5,10,13H,2,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNSMPJFBRWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.